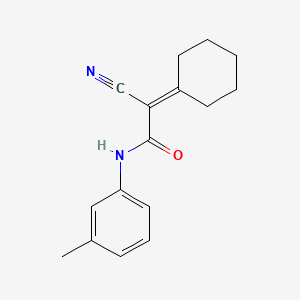
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C16H20N2O. It is a member of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a cyano group (-CN) and a cyclohexylidene group attached to an acetamide moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 3-methylphenylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by the addition of cyclohexanone to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Substituted cyanoacetamide derivatives.
Applications De Recherche Scientifique
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-2-cyclohexylideneacetamide
- 2-cyano-2-cyclopentylideneacetamide
- 2-cyano-N-(2-hydroxyethyl)acetamide
Uniqueness
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanoacetamide derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-cyano-2-cyclohexylidene-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)18-16(19)15(11-17)13-7-3-2-4-8-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19) |
Clé InChI |
NPLHFCBJQZGIGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=C2CCCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
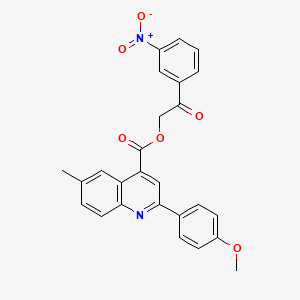
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
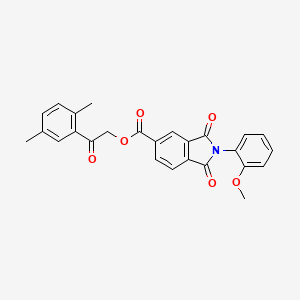

![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12471263.png)
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
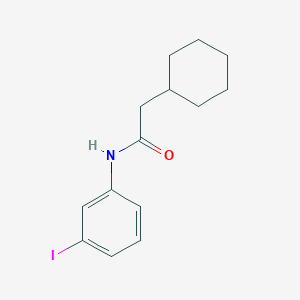
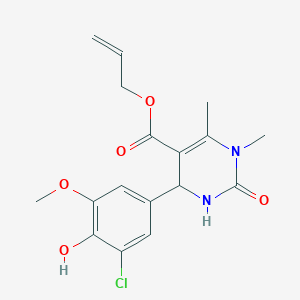
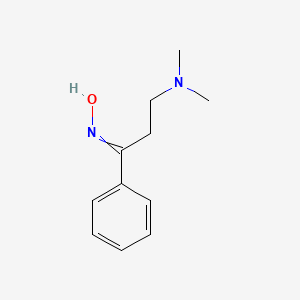
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
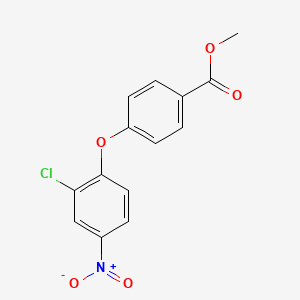
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
